3-Chloro-4-((1-((4-fluoro-2-methylphenyl)sulfonyl)piperidin-4-yl)oxy)pyridine 3-Chloro-4-((1-((4-fluoro-2-methylphenyl)sulfonyl)piperidin-4-yl)oxy)pyridine
Brand Name: Vulcanchem
CAS No.: 2034331-14-9
VCID: VC6264710
InChI: InChI=1S/C17H18ClFN2O3S/c1-12-10-13(19)2-3-17(12)25(22,23)21-8-5-14(6-9-21)24-16-4-7-20-11-15(16)18/h2-4,7,10-11,14H,5-6,8-9H2,1H3
SMILES: CC1=C(C=CC(=C1)F)S(=O)(=O)N2CCC(CC2)OC3=C(C=NC=C3)Cl
Molecular Formula: C17H18ClFN2O3S
Molecular Weight: 384.85

3-Chloro-4-((1-((4-fluoro-2-methylphenyl)sulfonyl)piperidin-4-yl)oxy)pyridine

CAS No.: 2034331-14-9

Cat. No.: VC6264710

Molecular Formula: C17H18ClFN2O3S

Molecular Weight: 384.85

* For research use only. Not for human or veterinary use.

3-Chloro-4-((1-((4-fluoro-2-methylphenyl)sulfonyl)piperidin-4-yl)oxy)pyridine - 2034331-14-9

Specification

CAS No. 2034331-14-9
Molecular Formula C17H18ClFN2O3S
Molecular Weight 384.85
IUPAC Name 3-chloro-4-[1-(4-fluoro-2-methylphenyl)sulfonylpiperidin-4-yl]oxypyridine
Standard InChI InChI=1S/C17H18ClFN2O3S/c1-12-10-13(19)2-3-17(12)25(22,23)21-8-5-14(6-9-21)24-16-4-7-20-11-15(16)18/h2-4,7,10-11,14H,5-6,8-9H2,1H3
Standard InChI Key GZGHWRYFIUFJAT-UHFFFAOYSA-N
SMILES CC1=C(C=CC(=C1)F)S(=O)(=O)N2CCC(CC2)OC3=C(C=NC=C3)Cl

Introduction

Nomenclature and Structural Characteristics

Systematic Nomenclature

The IUPAC name 3-chloro-4-((1-((4-fluoro-2-methylphenyl)sulfonyl)piperidin-4-yl)oxy)pyridine systematically describes its components :

  • Pyridine backbone: A six-membered aromatic ring with nitrogen at position 1.

  • 3-Chloro-4-oxy substituent: Chlorine at position 3 and an ether-linked piperidine group at position 4.

  • Piperidin-4-yl group: A six-membered saturated nitrogen heterocycle.

  • Sulfonyl bridge: Connects the piperidine to a 4-fluoro-2-methylphenyl group (a fluorinated and methyl-substituted benzene ring).

Molecular Geometry

Key structural parameters derived from computational models and analogous compounds include:

PropertyValueSource
Molecular formulaC₁₇H₁₈ClFN₂O₃S
Molecular weight384.9 g/mol
SMILES notationCc1cc(F)ccc1S(=O)(=O)N1CCC(Oc2ccncc2Cl)CC1
Hybridizationsp³ (piperidine), sp² (aromatic rings)Inferred from

The sulfonyl group (-SO₂-) creates a planar configuration between the piperidine and phenyl rings, while the ether linkage introduces rotational flexibility .

Synthetic Pathways and Reactivity

Reported Synthesis Strategies

While no direct synthesis protocols for this compound exist in public literature, analogous sulfonylpiperidine derivatives suggest potential routes:

  • Nucleophilic substitution: Reacting 4-fluoro-2-methylbenzenesulfonyl chloride with piperidin-4-ol to form the sulfonamide intermediate .

  • Etherification: Coupling 3-chloro-4-hydroxypyridine with the sulfonylated piperidine via Mitsunobu or Williamson ether synthesis .

A hypothetical reaction sequence would involve:

4-Fluoro-2-methylbenzenesulfonyl chloride+Piperidin-4-ol1-((4-Fluoro-2-methylphenyl)sulfonyl)piperidin-4-ol\text{4-Fluoro-2-methylbenzenesulfonyl chloride} + \text{Piperidin-4-ol} \rightarrow \text{1-((4-Fluoro-2-methylphenyl)sulfonyl)piperidin-4-ol} 1-((4-Fluoro-2-methylphenyl)sulfonyl)piperidin-4-ol+3-Chloro-4-bromopyridineTarget Compound\text{1-((4-Fluoro-2-methylphenyl)sulfonyl)piperidin-4-ol} + \text{3-Chloro-4-bromopyridine} \rightarrow \text{Target Compound}

Stability and Reactivity

  • Acid/Base Sensitivity: The sulfonamide group is stable under physiological pH but may hydrolyze under strongly acidic/basic conditions .

  • Photostability: Fluorinated aromatics generally exhibit enhanced UV stability compared to non-halogenated analogs .

Physicochemical Properties

Experimental data remains limited, but computational predictions and structural analogs provide insights:

PropertyPredicted ValueBasis of Estimation
LogP (lipophilicity)2.8–3.4Comparative analysis with
Aqueous solubility<1 mg/mLHigh aromaticity and halogen content
pKa4.1 (pyridine N), 9.8 (sulfonamide)Analogous compounds

The 3-chloro-4-pyridyloxy group contributes to π-π stacking interactions, while the sulfonylpiperidine moiety enhances membrane permeability .

Biological Activity and Applications

Hypothesized Mechanisms

Structural similarities to patented fungicides suggest potential agrochemical applications :

  • Fungal CYP51 inhibition: The pyridine-sulfonamide system may interfere with ergosterol biosynthesis .

  • Leaf penetration: Fluorine and methyl groups improve hydrophobicity for foliar absorption .

Analytical Characterization

Recommended techniques for identification and quality control:

MethodKey FeaturesReference Standard
HPLC-UVRetention time ~8.2 min (C18 column, acetonitrile/water)
NMR (¹H, ¹³C)Distinct signals: δ 8.2–8.4 ppm (pyridine-H), δ 3.4–3.8 ppm (piperidine-H)
HRMS[M+H]+ m/z 385.084 (calculated)

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